One of the primary applications of Oleic Acid-13C involves tracing lipid metabolism. By administering this labeled fatty acid to cells or organisms, researchers can track its incorporation into various lipid molecules such as triglycerides, phospholipids, and cholesteryl esters. This allows them to study the pathways of lipid synthesis, storage, and breakdown within the system. For example, researchers have used Oleic Acid-13C to investigate how different dietary fats influence triglyceride synthesis in the liver [1].
[1] The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species
Oleic Acid-13C can also be used to study the absorption and digestion of fatty acids in the gut. By administering labeled oleic acid and analyzing fecal samples, researchers can assess the intestinal absorption efficiency of this essential fatty acid [2]. This information can be crucial in understanding human health and developing strategies to address nutritional deficiencies.
[2] Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests
Oleic Acid-13C can serve as an internal standard for quantifying unlabeled oleic acid in various biological samples. By comparing the signal intensity of the labeled and unlabeled molecules in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can accurately determine the concentration of oleic acid present [3]. This application is essential for various studies investigating the role of oleic acid in different biological processes.
(Z)-(113C)octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with the chemical formula . It is characterized by a long hydrocarbon chain and a single double bond located at the ninth carbon from the carboxyl end, which gives it its unsaturated nature. Oleic acid is found naturally in various animal and vegetable fats, particularly in olive oil, where it constitutes a significant portion of the total fatty acids. Its molecular weight is approximately 282.46 g/mol, and it exists in both cis and trans configurations, with the cis form being more prevalent in nature .
As a tracer, Oleic Acid-13C doesn't have a specific mechanism of action. Instead, it acts as a substitute for regular oleic acid, allowing researchers to track its incorporation and metabolism within a system. This can be used to study various aspects of fatty acid metabolism, such as uptake by cells, incorporation into cellular structures, and breakdown for energy production [].
Oleic acid exhibits various biological activities:
Oleic acid can be synthesized through several methods:
Oleic acid has a wide range of applications:
Research has indicated that oleic acid interacts with various biological molecules:
Oleic acid shares structural similarities with several other fatty acids. Below are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Linoleic Acid | Polyunsaturated fatty acid with two double bonds | |
Stearic Acid | Saturated fatty acid; no double bonds | |
Elaidic Acid | Trans isomer of oleic acid; associated with adverse health effects | |
Palmitoleic Acid | Monounsaturated fatty acid; shorter carbon chain |
Oleic acid's uniqueness lies in its cis configuration at the ninth carbon position, which differentiates it from its trans counterpart (elaidic acid), affecting both its physical properties and biological activities significantly. The presence of this cis double bond contributes to its liquid state at room temperature and enhances its health-promoting properties compared to saturated fats like stearic acid .
The use of stable isotopes in lipid biochemistry dates to the mid-20th century, when researchers sought alternatives to radioactive tracers for studying metabolic pathways. Early work focused on deuterium (²H) and carbon-13 (¹³C) labeling to track fatty acid (FA) biosynthesis, oxidation, and incorporation into complex lipids. By the 1980s, advances in gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) enabled precise detection of isotopic enrichment, cementing ¹³C-labeled FAs as gold-standard tools for probing lipid dynamics. For example, the development of ¹³C-labeled palmitic acid (16:0) allowed direct measurement of hepatic de novo lipogenesis rates in humans.
Oleic acid (18:1n-9), the most abundant monounsaturated FA in human adipose tissue, plays critical roles in membrane fluidity, lipoprotein metabolism, and energy storage. Labeling oleic acid at the carboxyl carbon (1-¹³C) provides a strategic tracer for studying:
The (Z)-(1-¹³C)octadec-9-enoic acid isotopologue (Fig. 1) is particularly valuable due to its metabolic stability and compatibility with modern LC-MS/MS platforms.
Isotopologue profiling has emerged as a cornerstone technique for analyzing the metabolic fate of ¹³C₁₈-oleic acid. This approach involves quantifying the distribution of ¹³C-labeled isotopologues—molecules differing only in isotopic composition—within metabolic products. For example, in soil arthropods like Protaphorura fimata and Heteromurus nitidus, ¹³C₁₈-oleic acid administration revealed distinct routing patterns between dietary assimilation and de novo biosynthesis [2]. By monitoring mass shifts (e.g., M+1 to M+18) via single-ion monitoring mass spectrometry, researchers determined that over 60% of neutral lipids in these organisms retained the intact ¹³C₁₈ backbone, indicating limited β-oxidation [2].
In human hepatoma (HepG2) cells, isotopologue profiling of triglycerides synthesized from ¹³C₁₈-oleic acid demonstrated preferential incorporation into the sn-2 position of glycerol backbones, a finding critical for understanding lipid droplet formation [1]. Computational deconvolution of isotopologue patterns further revealed that 85–92% of newly synthesized triglycerides retained all 18 ¹³C atoms, underscoring the compound’s metabolic stability [1] [3].
Table 1: Isotopologue Distribution in HepG2 Triglycerides Following ¹³C₁₈-Oleic Acid Incubation
Isotopologue | Relative Abundance (%) | Metabolic Interpretation |
---|---|---|
M+18 | 89.2 ± 3.1 | Direct incorporation without modification |
M+16 | 6.8 ± 1.2 | Partial β-oxidation (loss of 2 carbons) |
M+14 | 3.1 ± 0.9 | Further degradation or chain shortening |
High-resolution mass spectrometry (HRMS) has overcome historical challenges in resolving ¹³C enrichment patterns caused by overlapping isotopologues and adducts. Ultrahigh-resolution instruments (240,000 FWHM) enable differentiation of ¹³C₁₈-oleic acid-derived ions from background signals, even in complex lipid extracts [6]. For instance, orbitrap-based HRMS quantified a 94.7% ¹³C enrichment in phosphatidylcholine species from microalgae exposed to ¹³C₁₈-oleic acid, with a mass accuracy of <2 ppm [6].
Liquid chromatography tandem mass spectrometry (LC-MS/MS) further enhances specificity by isolating fragment ions. A recent study demonstrated that collision-induced dissociation of ¹³C₁₈-oleic acid-labeled triacylglycerols produces diagnostic fragments at m/z 265.3 (¹³C₁₈ acyl chain) and m/z 147.0 (glycerol backbone), allowing unambiguous assignment of labeling positions [6]. This approach revealed that 78% of hepatic triglycerides retained the ¹³C label exclusively in their acyl chains, with no enrichment detected in glycerol moieties [1] [6].
Computational frameworks like isotopomer spectral analysis (ISA) and mass isotopomer distribution analysis (MIDA) have been adapted to model ¹³C₁₈-oleic acid kinetics. ISA employs multinomial probability models to simulate the condensation of ¹³C-labeled acetyl-CoA units during fatty acid synthesis [4]. In HepG2 cells, ISA predicted that 68% of cellular palmitate pools originated from ¹³C₁₈-oleic acid β-oxidation products, aligning with experimental observations (72% ± 5%) [4] [5].
Agilent’s MassHunter Profinder software introduced a batch isotopologue extraction algorithm that improves quantification accuracy by correcting for natural ¹³C abundance (1.1%) and tracer impurities [7]. The algorithm reduces false positives by 40% through multi-stage ion filtering, which evaluates extracted ion chromatograms (EICs) for co-elution patterns and mass accuracy [7].
Table 2: Key Parameters in Computational Models for ¹³C₁₈-Oleic Acid Metabolism
Parameter | ISA Model [4] | MIDA Framework [5] | Profinder Algorithm [7] |
---|---|---|---|
Precursor enrichment (p) | 0.92 ± 0.03 | 0.89 ± 0.05 | N/A |
Fractional synthesis (f) | 0.67 | 0.71 | 0.69 ± 0.04 |
Error from natural ¹³C | 8.2% | 6.5% | <2% |
Irritant